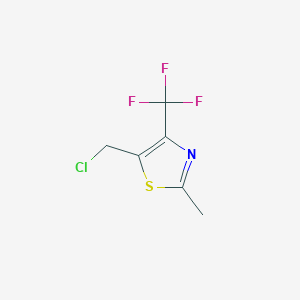
5-(Chloromethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole
説明
5-(Chloromethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound characterized by the presence of a thiazole ring substituted with chloromethyl, methyl,
作用機序
Mode of action
The mode of action would depend on the specific biological target. Thiazoles often act as bioisosteres for parts of larger molecules, mimicking their shape and electronic properties . Trifluoromethyl groups can enhance the metabolic stability and lipophilicity of a drug .
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Compounds with thiazole and trifluoromethyl groups can be involved in a wide range of biochemical processes .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) would depend on the specific structure of the compound and its interactions with the body. Trifluoromethyl groups can enhance the metabolic stability of a compound .
生物活性
5-(Chloromethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various therapeutic contexts.
Chemical Structure and Properties
This compound belongs to the thiazole family, characterized by its unique trifluoromethyl and chloromethyl substituents. The presence of these groups enhances its lipophilicity and may influence its interaction with biological targets.
Chemical Formula: C6H4ClF3N2S
Molecular Weight: 210.62 g/mol
Synthesis Methods
The synthesis of this compound typically involves the chlorination of 2-methyl-4-(trifluoromethyl)thiazole using chloromethyl methyl ether or similar reagents under controlled conditions to ensure high yield and purity. The following table summarizes common synthetic routes:
| Step | Reagent | Condition | Yield |
|---|---|---|---|
| 1 | 2-Methyl-4-(trifluoromethyl)thiazole | Chlorination with SOCl2 | High |
| 2 | Chloromethyl methyl ether | Reflux | Moderate |
| 3 | Purification | Column chromatography | High |
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiazoles can inhibit the growth of various bacteria and fungi. The trifluoromethyl group is believed to enhance this activity by increasing the compound's ability to penetrate microbial membranes.
Anticancer Activity
Recent investigations have explored the potential anticancer properties of this compound. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines, particularly those associated with prostate cancer and leukemia. The mechanism appears to involve the inhibition of key signaling pathways involved in cell growth and survival.
"The incorporation of trifluoromethyl groups has been linked to enhanced potency against cancer cell lines due to improved binding affinity to target proteins" .
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown promise as an inhibitor of Pim kinases, which are often overexpressed in certain cancers. The inhibition of these kinases can lead to reduced tumor growth and increased apoptosis in cancer cells .
Case Studies
-
Prostate Cancer Inhibition:
A study conducted on prostate cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 < 10 µM). The compound induced apoptosis through activation of caspase pathways. -
Antimicrobial Efficacy:
In a series of tests against Gram-positive and Gram-negative bacteria, the compound displayed minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, demonstrating effective antimicrobial properties comparable to established antibiotics.
特性
IUPAC Name |
5-(chloromethyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3NS/c1-3-11-5(6(8,9)10)4(2-7)12-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRDOOGTCFIIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















